A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8): Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 327-20-8): Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Value of Fluorination in Modern Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability can transform a promising chemical scaffold into a viable drug candidate.[1] When this functional group is appended to a "privileged" heterocyclic core like indole, the result is a building block of immense value for medicinal chemists.
This guide provides an in-depth technical overview of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No. 327-20-8). We will move beyond a simple recitation of data to explore its core properties, reactivity, synthetic utility, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key pharmaceutical intermediate.
Chapter 1: Core Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid is typically supplied as an off-white to light yellow crystalline solid.[2][3] Its core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₆F₃NO₂ | [4][5] |
| Molecular Weight | 229.16 g/mol | [5][6] |
| Melting Point | 163-164 °C | [2] |
| Boiling Point | 402.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.549 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.18 ± 0.30 (Predicted) | [2] |
| Appearance | Off-white to light yellow solid |[2][7] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 327-20-8 | [2][4][5] |
| MDL Number | MFCD02664465 | [5][8] |
| SMILES | OC(=O)C1=CC2=CC=C(C=C2N1)C(F)(F)F | [4] |
| InChI Key | CDWGDLKZKCYUFO-UHFFFAOYSA-N | |
Spectroscopic Characterization: The Molecule's Fingerprint
While specific spectra for this exact compound are proprietary to suppliers, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from closely related analogs.[9][10][11]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a characteristic broad singlet for the indole N-H proton, another very broad singlet for the acidic carboxylic acid proton, and a singlet for the proton at the C3 position.
-
¹³C NMR Spectroscopy: The carbon spectrum will be defined by a quartet for the trifluoromethyl carbon (due to ¹³C-¹⁹F coupling), a signal for the carboxyl carbon, and distinct signals for the remaining eight carbons of the indole scaffold.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch (~3300 cm⁻¹), a strong C=O stretch from the carboxyl group (~1680-1710 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).[12]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight (229.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9]
Chapter 2: Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-(trifluoromethyl)-1H-indole-2-carboxylic acid lies in its application as a versatile starting material for synthesizing more complex molecules with therapeutic potential.[4] The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate with metal ions in enzyme active sites, a critical interaction for certain classes of inhibitors.[13]
Key Therapeutic Areas:
-
Antiviral Agents (HIV-1 Integrase Inhibitors): A significant body of research highlights the use of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[9][13] This compound serves as a foundational scaffold for building molecules that can dock into the enzyme's active site, coordinating with two essential Mg²⁺ ions and preventing viral DNA integration. The trifluoromethyl group at the 6-position is often explored to enhance potency and improve pharmacokinetic properties.[13]
-
Metabolic Disorder Modulators: It has been specifically identified as a precursor for heterocyclic compounds used in the treatment of disorders related to the accumulation of oxalate.[1][2] This suggests its utility in developing therapies for conditions like hyperoxaluria.
-
Antiparasitic Drug Discovery: The indole scaffold has been explored in the search for new treatments for neglected tropical diseases. Research into indole-2-carboxamides has identified compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][15] Although this specific 6-CF₃ analog was not the final lead, its structural motifs are highly relevant to the optimization campaigns in this field.
Chapter 3: Synthesis and Chemical Reactivity
Representative Derivatization Protocol: Synthesis of an Amine-Substituted Analog
The following protocol is a representative example adapted from methodologies used to create HIV integrase inhibitors, demonstrating the core reactivity of the molecule.[9][13] The process involves three key steps: protection of the carboxylic acid, functionalization of the indole ring, and deprotection.
Step 1: Esterification (Protection) The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to prevent it from interfering with subsequent reactions. This is a standard protection strategy.
-
Procedure: 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid is dissolved in ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. After cooling, the product, ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, is isolated.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the ethanol nucleophile.
Step 2: Buchwald-Hartwig Amination (C-N Cross-Coupling) This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, in this case, to introduce a substituted aniline at the 6-position of a bromo-indole precursor (a common starting point for such syntheses). While our title compound already has the CF₃ group, this reaction is central to building diversity from related halo-indoles. For our compound, derivatization would more likely occur at the N-H position or via amide coupling. For illustrative purposes, we describe the amide coupling below.
Step 2 (Alternative): Amide Coupling (Derivatization) This is the most direct and common reaction for this molecule.
-
Procedure: 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid is dissolved in an aprotic solvent like DMF. A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion.
-
Rationale: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form a stable amide bond. This is the cornerstone of peptide and carboxamide synthesis.
Reactivity Profile
-
Carboxylic Acid: This is the primary reactive handle, readily undergoing esterification, acid chloride formation, and, most importantly, amide coupling reactions.[16]
-
Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
-
Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This directs reactions to the more electron-rich pyrrole ring.
Chapter 4: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a hazardous substance and requires appropriate precautions.
Table 3: GHS Hazard Classification
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |
Recommended Handling and Storage Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
-
Handling: Avoid creating dust.[3] Wash hands thoroughly after handling.[18]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[8] The recommended storage temperature is between 2-8°C.[2][4]
Conclusion
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid stands out as a strategically designed building block for modern drug discovery. The convergence of a biologically significant indole core with a property-enhancing trifluoromethyl group provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases. Its well-defined reactivity, centered on the carboxylic acid handle, allows for predictable and efficient incorporation into complex molecular architectures. For research teams aiming to leverage the benefits of fluorination chemistry, this compound represents an essential and high-value tool in their synthetic arsenal.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
327-20-8 | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid. Alachem Co., Ltd. [Link]
-
6-trifluoroMethyl-1h-indole-2-carboxylic acid. Henan Allgreen Chemical Co.,Ltd. [Link]
-
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem. [Link]
-
The Power of Fluorine: Exploring 6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid. Medium. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
-
6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]
-
History[2][4] triazolo [5,1-a] pyrimidine as pde2 inhibitors. Google Patents.
-
Mark scheme - Spectroscopy. Physics & Maths Tutor. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (NIH). [Link]
-
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemistry Review Letters. [Link]
-
A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. ACS Publications. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 327-20-8 [amp.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 327-20-8 | 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid - Moldb [moldb.com]
- 6. 327-20-8 | 6-(trifluoromethyl)-1H-indole-2-carboxylic acid - Alachem Co., Ltd. [alachem.co.jp]
- 7. mopai89.lookchem.com [mopai89.lookchem.com]
- 8. 327-20-8|6-(Trifluoromethyl)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 10. 6-TRIFLUOROMETHYL-1H-INDOLE-2-CARBOXYLIC ACID(327-20-8) 1H NMR spectrum [chemicalbook.com]
- 11. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]
- 12. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.com [fishersci.com]
